(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid

Vue d'ensemble

Description

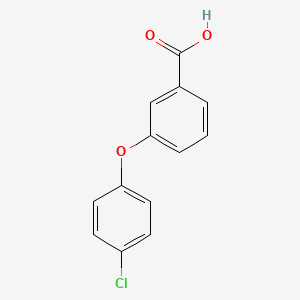

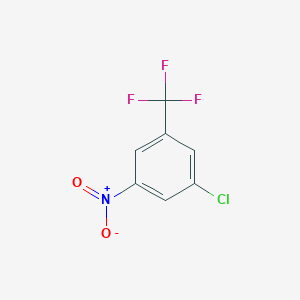

“(3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H5BCl2O3 . It has a molecular weight of 218.83 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .

Physical And Chemical Properties Analysis

This compound is solid in its physical form . It is stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Optical Modulation and Saccharide Sensing

Phenylboronic acids, including derivatives similar to (3-Chloro-4-(chlorocarbonyl)phenyl)boronic acid, have been used for optical modulation and saccharide sensing. A study demonstrated how conjugating phenyl boronic acids with polyethylene glycol allows for aqueous dispersion of carbon nanotubes and their fluorescence quenching in response to saccharide binding. This property is critical for developing sensitive and selective saccharide sensors, indicating a relationship between boronic acid structure and sensor performance (Mu et al., 2012).

Boron Complexes with Porphyrins

Research into boron(III) complexes with N-confused and N-fused porphyrins revealed the potential of phenylboronic acid derivatives in creating novel coordination compounds. These compounds show unique properties that could be harnessed for developing new materials or catalysts (Młodzianowska et al., 2007).

Fluorescence Quenching Studies

The fluorescence quenching behavior of boronic acid derivatives by aniline in alcohols demonstrates the complex interactions at play, which can inform the design of fluorescent sensors and probes for various analytes (Geethanjali et al., 2015).

Synthesis and Application in Organic Chemistry

The synthesis of amino-3-fluorophenyl boronic acid showcases the utility of boronic acids in constructing glucose sensing materials, highlighting their importance in biomedical research and the development of physiological pH-responsive materials (Das et al., 2003).

Multifunctional Boronic Acids for Sensing and Separation

Two closely related phenylboronic acid derivatives with aminophosphonic acid groups were synthesized to explore their structure and potential applications in medicine, agriculture, and chemistry. These compounds serve as synthetic intermediates, building blocks, and have uses in sensing, protein manipulation, and therapeutics (Zhang et al., 2017).

Boronic Acid in Extraction-Spectrophotometry

A study on boron complexes with hydroxy and dicarboxy acids demonstrates the potential of boronic acids in extraction-photometry of boron, offering insights into reagent selection and analytical applications (Sengupta & Balasubramanian, 1991).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302-H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, which are crucial in many biological processes .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are crucial in many biological processes .

Action Environment

The compound is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that temperature and exposure to reactive gases may affect its stability .

Propriétés

IUPAC Name |

(4-carbonochloridoyl-3-chlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBLIGPPYFOHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)Cl)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703068 | |

| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-38-7 | |

| Record name | [3-Chloro-4-(chlorocarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea](/img/structure/B3024587.png)

![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)